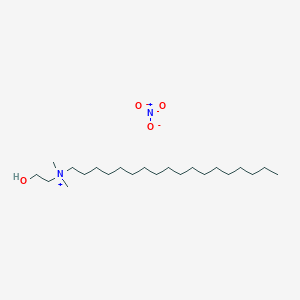
N-(2-Hydroxyethyl)-N,N-dimethyloctadecan-1-aminium nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-N,N-dimethyloctadecan-1-aminium nitrate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a dimethylammonium group, and an octadecan-1-aminium nitrate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N-dimethyloctadecan-1-aminium nitrate typically involves the reaction of octadecan-1-amine with 2-chloroethanol in the presence of a base to form N-(2-hydroxyethyl)octadecan-1-amine. This intermediate is then quaternized with dimethyl sulfate to yield N-(2-hydroxyethyl)-N,N-dimethyloctadecan-1-aminium chloride. Finally, the chloride salt is converted to the nitrate salt by treatment with silver nitrate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
N-(2-Hydroxyethyl)-N,N-dimethyloctadecan-1-aminium nitrate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrate group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines.
Substitution: Azides and thiols derivatives.
科学的研究の応用
N-(2-Hydroxyethyl)-N,N-dimethyloctadecan-1-aminium nitrate has several scientific research applications:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products, detergents, and lubricants
作用機序
The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethyloctadecan-1-aminium nitrate involves its interaction with cell membranes, where it disrupts the lipid bilayer, leading to increased permeability and cell lysis. This compound targets the cell membrane and interferes with its integrity, making it effective as an antimicrobial agent .
類似化合物との比較
Similar Compounds
- N-(2-Hydroxyethyl)-nicotinamide nitrate
- N-(2-Hydroxyethyl)ethylenediaminetriacetic acid
- N-(2-Hydroxyethyl)-nicotinamide nitrate ester
Uniqueness
N-(2-Hydroxyethyl)-N,N-dimethyloctadecan-1-aminium nitrate is unique due to its long alkyl chain, which imparts hydrophobic properties, making it an effective surfactant. Additionally, its quaternary ammonium group enhances its antimicrobial activity compared to similar compounds .
特性
CAS番号 |
81262-92-2 |
|---|---|
分子式 |
C22H48N2O4 |
分子量 |
404.6 g/mol |
IUPAC名 |
2-hydroxyethyl-dimethyl-octadecylazanium;nitrate |
InChI |
InChI=1S/C22H48NO.NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(2,3)21-22-24;2-1(3)4/h24H,4-22H2,1-3H3;/q+1;-1 |
InChIキー |
OCVZNQCDPKRNDL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCO.[N+](=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


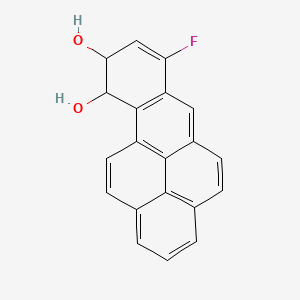
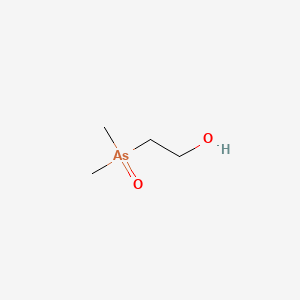
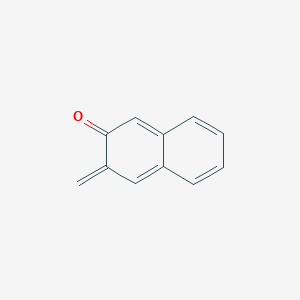
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
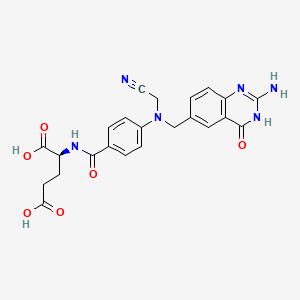
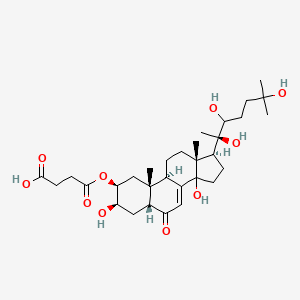
![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)
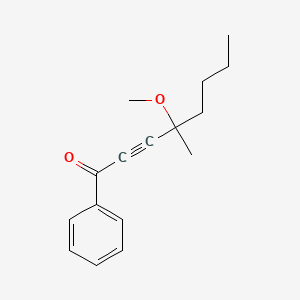
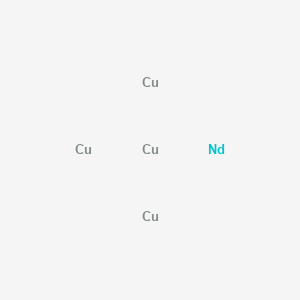
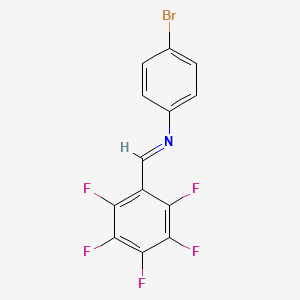
![2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine](/img/structure/B14430764.png)
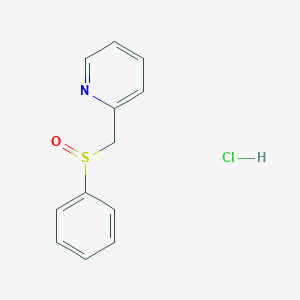
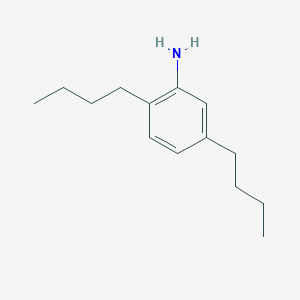
![Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14430783.png)
